N'-(2-hydroxypyrimidin-4-yl)-N,N-dimethyl-formamidine
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Overview
Description
N’-(2-hydroxypyrimidin-4-yl)-N,N-dimethyl-formamidine is a compound belonging to the pyrimidine family Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-hydroxypyrimidin-4-yl)-N,N-dimethyl-formamidine typically involves the reaction of 2-hydroxypyrimidine with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-(2-hydroxypyrimidin-4-yl)-N,N-dimethyl-formamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
N’-(2-hydroxypyrimidin-4-yl)-N,N-dimethyl-formamidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-(2-hydroxypyrimidin-4-yl)-N,N-dimethyl-formamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 2-hydroxypyrimidine
- 4-hydroxypyrimidine
- N,N-dimethylformamidine derivatives
Uniqueness
N’-(2-hydroxypyrimidin-4-yl)-N,N-dimethyl-formamidine is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10N4O |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N,N-dimethyl-N'-(2-oxo-1H-pyrimidin-6-yl)methanimidamide |
InChI |
InChI=1S/C7H10N4O/c1-11(2)5-9-6-3-4-8-7(12)10-6/h3-5H,1-2H3,(H,8,10,12)/b9-5+ |
InChI Key |
DPFZJQSWJBETOB-WEVVVXLNSA-N |
Isomeric SMILES |
CN(C)/C=N/C1=CC=NC(=O)N1 |
Canonical SMILES |
CN(C)C=NC1=CC=NC(=O)N1 |
Origin of Product |
United States |
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